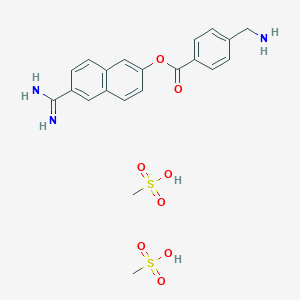
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring and a benzoate ester, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the naphthalene ring structure, followed by the introduction of the aminoiminomethyl group. The benzoate ester is then synthesized and attached to the naphthalene ring. The final step involves the addition of the dimethanesulfonate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester site.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(aminomethyl)benzoate: A simpler ester derivative with similar functional groups.
4-(Aminomethyl)benzoic acid: An acid derivative with potential antifibrinolytic properties.
Uniqueness
6-(Aminoiminomethyl)-2-naphthalenyl 4-(aminomethyl)benzoate dimethanesulfonate is unique due to its complex structure, which combines a naphthalene ring with a benzoate ester and dimethanesulfonate group. This combination provides distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
82956-02-3 |
|---|---|
Molekularformel |
C21H25N3O8S2 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(aminomethyl)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N3O2.2CH4O3S/c20-11-12-1-3-13(4-2-12)19(23)24-17-8-7-14-9-16(18(21)22)6-5-15(14)10-17;2*1-5(2,3)4/h1-10H,11,20H2,(H3,21,22);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
IKHXKNHEMGSPQB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1CN)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


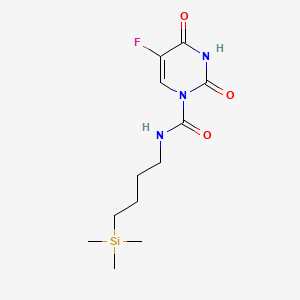

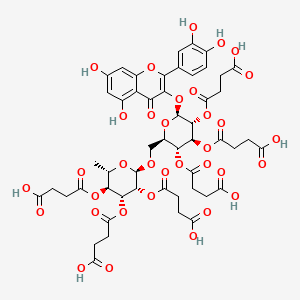
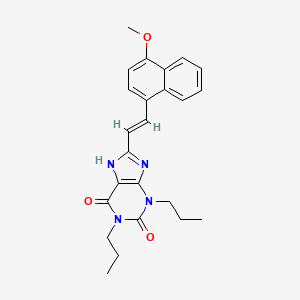


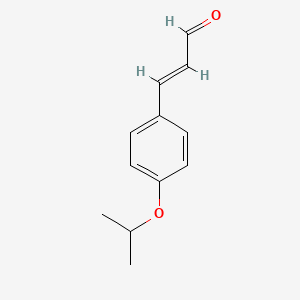
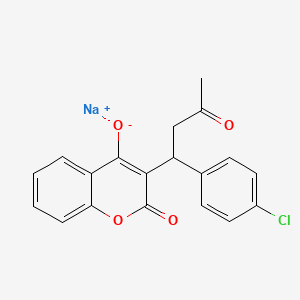
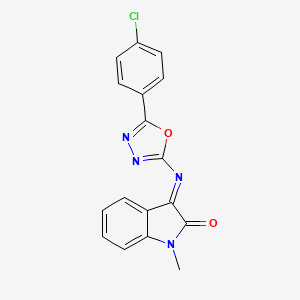

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)



